molecular formula C23H28N2O4 B11391670 N-(3,4-dimethylphenyl)-N'-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}ethanediamide

N-(3,4-dimethylphenyl)-N'-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}ethanediamide

Cat. No.: B11391670
M. Wt: 396.5 g/mol
InChI Key: OAMKAVZEDJWXLF-UHFFFAOYSA-N
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Description

N’-(3,4-DIMETHYLPHENYL)-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE is a complex organic compound characterized by its unique structure, which includes both aromatic and oxane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-DIMETHYLPHENYL)-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE typically involves multiple steps:

    Formation of the oxane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the 4-methoxyphenyl group: This step often involves a nucleophilic substitution reaction.

    Coupling with the 3,4-dimethylphenyl group: This is usually done through a condensation reaction, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitronium ions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products will vary depending on the electrophile used, potentially introducing halogens or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of both aromatic and oxane rings can facilitate interactions with various biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with specific proteins or enzymes, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism by which N’-(3,4-DIMETHYLPHENYL)-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, potentially inhibiting or modulating their activity. The aromatic rings could facilitate binding through π-π interactions, while the oxane ring may provide additional stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • BIS-(3,4-DIMETHYL-PHENYL)-METHANONE
  • BIS-(2,6-DIMETHYL-PHENYL)-METHANONE
  • BIS-(2,4-DIMETHYLPHENYL)METHANONE

Uniqueness

N’-(3,4-DIMETHYLPHENYL)-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE is unique due to the presence of both an oxane ring and a methoxyphenyl group, which are not commonly found together in similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H28N2O4

Molecular Weight

396.5 g/mol

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]oxamide

InChI

InChI=1S/C23H28N2O4/c1-16-4-7-19(14-17(16)2)25-22(27)21(26)24-15-23(10-12-29-13-11-23)18-5-8-20(28-3)9-6-18/h4-9,14H,10-13,15H2,1-3H3,(H,24,26)(H,25,27)

InChI Key

OAMKAVZEDJWXLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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